molecular formula C₂₉H₄₅D₆N₃O₆ B1151130 4-O-Demtheyl Aliskiren-d6

4-O-Demtheyl Aliskiren-d6

Cat. No.: B1151130
M. Wt: 543.77
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Demtheyl Aliskiren-d6 is a deuterated stable isotope-labeled analog of a key impurity and degradation product of Aliskiren, a direct renin inhibitor used in the therapy of essential hypertension . This compound is primarily designed for use as a high-quality internal standard in quantitative analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) . Its application is critical for the precise identification and measurement of the non-deuterated 4-O-Desmethyl Aliskiren impurity during drug development and quality control, helping to ensure compliance with ICH guidelines . The incorporation of six deuterium atoms provides a predictable mass shift, making it an ideal reference for distinguishing the analyte from endogenous compounds in complex matrices. Researchers utilize this compound to study the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Aliskiren degradation products, thereby supporting the development of safer and more stable pharmaceutical formulations . Application Notes: Useful research chemical for a range of applications, specifically as an analytical standard for HPLC and in the research and development of drugs . CAS Number: Not Available Molecular Formula: C 29 H 45 D 6 N 3 O 6 Molecular Weight: 543.77 g/mol This product is offered for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₉H₄₅D₆N₃O₆

Molecular Weight

543.77

Synonyms

(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-d6-3-oxopropyl)-γ,4-dihydroxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide;  (2S,4S,5S,7S)-5-Amino-N-(3-amino-2,2-dimethyl-d6-3-oxopropyl)-4-hydroxy-7-(4-hydroxy-3-(3-methoxypropoxy)benzyl)

Origin of Product

United States

Chemical Synthesis and Isotopic Incorporation Methodologies for 4 O Demethyl Aliskiren D6

Retrosynthetic Analysis and Strategic Considerations for Deuterium (B1214612) Incorporation

A retrosynthetic analysis of 4-O-Demethyl Aliskiren-d6 dictates a convergent synthetic strategy. The primary disconnection is at the amide bond, separating the complex amino alcohol backbone from the deuterated side-chain. This approach allows for the independent synthesis of the two key fragments, maximizing efficiency and allowing for the late-stage introduction of the isotopic label.

Key Retrosynthetic Disconnections:

Amide Bond: The primary disconnection simplifies the molecule into the 4-O-demethylated Aliskiren (B1664508) backbone and a deuterated 3-amino-2,2-dimethyl-d6-propionamide fragment.

Chiral Centers: The stereochemistry of the Aliskiren backbone is crucial for its biological activity. The synthesis must therefore employ stereoselective methods to establish the correct configuration at each of the four chiral centers.

O-Demethylation: The phenolic hydroxyl group can be introduced either by starting with a suitably protected 4-hydroxy-3-(3-methoxypropoxy)benzyl precursor or by demethylation of the corresponding methoxy (B1213986) derivative at a late stage of the synthesis. The former is often preferred to avoid potential side reactions on the complex Aliskiren molecule.

Deuterium Incorporation: The d6-label is strategically placed on the gem-dimethyl groups of the 3-amino-2,2-dimethylpropionamide side-chain. This position is metabolically stable and provides a distinct mass shift for mass spectrometric analysis. The synthesis of this deuterated fragment is a key challenge.

Detailed Synthetic Routes to 4-O-Demethyl Aliskiren-d6

The synthesis of 4-O-Demethyl Aliskiren-d6 is a multi-step process that requires careful control of stereochemistry and the strategic introduction of the deuterium label.

The synthesis of the non-deuterated 4-O-demethylated Aliskiren backbone can be adapted from established synthetic routes for Aliskiren itself. nih.govgoogle.com This typically involves the stereoselective construction of the amino alcohol core. A key intermediate is a protected lactone, which can be opened by an appropriate amine to form the desired amide. For the synthesis of the 4-O-demethylated analog, a precursor with a protected hydroxyl group at the 4-position of the phenyl ring would be utilized.

The synthesis of the deuterated side-chain, 3-amino-2,2-dimethyl-d6-propionamide, can be achieved starting from a deuterated precursor. For example, deuterated isobutyric acid or its derivatives can be used as a starting material.

The introduction of the six deuterium atoms is achieved through the synthesis of the deuterated side-chain. A plausible route for the synthesis of 3-amino-2,2-dimethyl-d6-propionamide is outlined below:

Preparation of Deuterated Isobutyronitrile: Reaction of acetone (B3395972) with sodium cyanide in the presence of deuterium oxide (D₂O) and a deuterated acid catalyst would lead to the formation of 2-hydroxy-2-methyl-d3-propanenitrile-d3. Subsequent dehydration would yield 2-methyl-d3-propenenitrile-d3. Catalytic hydrogenation using deuterium gas (D₂) over a palladium catalyst would afford the desired 2,2-dimethyl-d6-propionitrile.

Functional Group Conversion: The nitrile can then be converted to the corresponding amide, 3-amino-2,2-dimethyl-d6-propionamide, through standard functional group transformations, such as reduction of the nitrile to the amine followed by protection and subsequent hydrolysis of a precursor ester to the amide.

The final step in the synthesis of 4-O-Demethyl Aliskiren-d6 is the coupling of the 4-O-demethylated Aliskiren backbone with the synthesized 3-amino-2,2-dimethyl-d6-propionamide. This is typically achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in an appropriate aprotic solvent like dimethylformamide (DMF).

Following the coupling reaction, the crude product is subjected to a series of purification steps to isolate the 4-O-Demethyl Aliskiren-d6 in high purity.

Extraction: The reaction mixture is typically worked up by extraction with an organic solvent, such as ethyl acetate, and washed with aqueous solutions to remove water-soluble impurities and unreacted reagents.

Chromatography: The primary method for purification is flash column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of dichloromethane (B109758) and methanol (B129727), is employed to separate the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is often used as a final purification step. A C18 column with a gradient of acetonitrile (B52724) in water (often with a small amount of a modifier like trifluoroacetic acid) is a common choice.

The purity of the final product is assessed by analytical HPLC, typically aiming for a purity of >98%.

Spectroscopic and Chromatographic Verification of Deuterium Labeling Efficiency

Confirmation of the structure and the efficiency of deuterium incorporation is crucial. This is achieved through a combination of spectroscopic and chromatographic techniques.

NMR spectroscopy is a powerful tool for verifying the successful incorporation of deuterium and for determining the isotopic enrichment.

¹H NMR Spectroscopy: In the proton NMR spectrum of 4-O-Demethyl Aliskiren-d6, the signal corresponding to the gem-dimethyl protons of the side-chain (which would appear as a singlet in the non-deuterated analog) will be significantly diminished or absent. The integration of any residual proton signal at this position relative to other non-deuterated protons in the molecule allows for the calculation of the deuterium incorporation efficiency.

²H NMR Spectroscopy: Deuterium NMR provides direct evidence of the presence and location of the deuterium atoms. A strong signal in the ²H NMR spectrum corresponding to the chemical shift of the gem-dimethyl groups confirms the successful deuteration.

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the carbon atoms attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling. The absence of a strong singlet for the gem-dimethyl carbons and the presence of this triplet confirms the deuteration at these positions.

Table 1: Expected ¹H NMR Chemical Shifts for Key Protons in 4-O-Demethyl Aliskiren-d6 (Predicted data based on the structure and known spectra of similar compounds)

Functional GroupExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons6.7 - 7.0m
-OCH₂- (propoxy)3.8 - 4.1m
-CH(OH)-3.5 - 3.7m
Isopropyl -CH1.8 - 2.1m
Isopropyl -CH₃0.8 - 1.0d
gem-Dimethyl -CH₃Absent or significantly reduceds

Table 2: Summary of Analytical Data for 4-O-Demethyl Aliskiren-d6 (Hypothetical data based on successful synthesis)

AnalysisSpecificationResult
AppearanceWhite to off-white solidConforms
Purity (HPLC)≥ 98.0%99.2%
Mass Spectrometry (m/z)[M+H]⁺ = 544.4544.4
Deuterium Incorporation (¹H NMR)≥ 98%99.5%

Mass Spectrometry Techniques for Confirmation of Deuteration Sites and Purity

Mass spectrometry (MS) is an indispensable analytical tool for the structural confirmation and purity assessment of isotopically labeled compounds like 4-O-Demethyl Aliskiren-d6. High-resolution mass spectrometry (HRMS) is initially employed to determine the accurate mass of the synthesized molecule, which should correspond to the theoretical mass of the deuterated compound, thereby confirming the successful incorporation of the deuterium atoms.

Tandem mass spectrometry (MS/MS) is then utilized to pinpoint the location of the isotopic label. nih.gov Through collision-induced dissociation (CID), the parent ion is fragmented into smaller product ions. The fragmentation pattern of the deuterated compound is then compared to that of its non-deuterated counterpart. A mass shift in specific fragment ions corresponding to the part of the molecule containing the modification will confirm the site of deuteration. For 4-O-Demethyl Aliskiren-d6, a mass shift of +6 atomic mass units would be expected in fragment ions containing the modified side chain.

Furthermore, mass spectrometry is crucial for assessing the isotopic purity of the synthesized compound. By analyzing the isotopic distribution of the molecular ion peak, the percentage of the desired d6 species can be quantified relative to any unlabeled (d0) or partially labeled species. This is critical for its use as an internal standard in quantitative bioanalytical assays.

The table below summarizes the expected mass spectral data for 4-O-Demethyl Aliskiren-d6.

Analysis Technique Expected Observation Purpose
Molecular Weight ConfirmationHigh-Resolution Mass Spectrometry (HRMS)Detection of the molecular ion with an accurate mass corresponding to the elemental formula of C₃₀H₄₇D₆N₃O₆.Confirms successful incorporation of the d6 label.
Confirmation of Deuteration SiteTandem Mass Spectrometry (MS/MS)Observation of a +6 amu shift in fragment ions containing the modified side chain compared to the non-deuterated standard.Pinpoints the location of the deuterium atoms.
Isotopic Purity AssessmentMass Spectrometry (MS)Quantification of the relative abundance of the d6 molecular ion peak compared to d0 and other partially deuterated species.Determines the isotopic enrichment of the final product.

Chromatographic Purity Assessment of Synthetic Batches

High-performance liquid chromatography (HPLC) is the primary method for assessing the chemical purity of synthetic batches of 4-O-Demethyl Aliskiren-d6. nih.gov A validated reverse-phase HPLC (RP-HPLC) method is typically employed to separate the final product from any unreacted starting materials, reagents, and potential side products. researchgate.net

The chromatographic separation is generally achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). nih.govresearchgate.net The gradient or isocratic elution conditions are optimized to achieve good resolution between the target compound and any impurities. Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where the analyte exhibits strong absorbance, or more selectively, with a mass spectrometer (LC-MS). researchgate.net

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to 4-O-Demethyl Aliskiren-d6 relative to the total area of all observed peaks in the chromatogram. For use as an analytical standard, a purity of ≥98% is often required.

The following table details a representative set of HPLC parameters for the purity assessment of 4-O-Demethyl Aliskiren-d6.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Elution Gradient elution
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector PDA at 230 nm or Mass Spectrometer

Advanced Analytical Methodologies Employing 4 O Demethyl Aliskiren D6 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Deuterated Analogs

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. texilajournal.comlcms.cz The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. Using a deuterated analog like 4-O-Demethyl Aliskiren-d6 as an internal standard is intended to correct for variations in analytical processes, including matrix effects which can suppress or enhance ion signals. kcasbio.comscioninstruments.com

The primary goal of chromatographic optimization is to achieve a separation that resolves the analyte and its internal standard from endogenous matrix components, thereby minimizing interference and ensuring reliable quantification. longdom.orgnih.gov This involves a systematic approach to selecting and refining various parameters.

The choice of stationary phase is fundamental to achieving the desired chromatographic selectivity. For the analysis of pharmaceutical compounds like Aliskiren (B1664508) and its metabolites from biological fluids such as plasma or urine, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. nih.govnih.gov

C18 (octadecylsilane) columns are frequently the first choice due to their hydrophobic nature, which provides strong retention for moderately polar to nonpolar compounds. nih.govoup.com For Aliskiren, which is a relatively polar molecule, C18 columns have proven effective. nih.govnih.gov Other stationary phases, such as C8 or those with polar-embedded groups, may also be considered to fine-tune selectivity, particularly if co-eluting interferences are an issue with standard C18 columns. The use of core-shell particle columns can also enhance efficiency and speed of analysis.

Table 1: Comparison of Stationary Phases for the Analysis of Drug Metabolites in Biological Matrices

Stationary Phase Particle Type Typical Dimensions Advantages Considerations for 4-O-Demethyl Aliskiren-d6 Analysis
C18 (Octadecyl) Fully Porous 100 x 4.6 mm, 3.5 µm High hydrophobicity, versatile, widely used for Aliskiren analysis. nih.govmdpi.com Excellent starting point; provides good retention and separation from many endogenous components.
C8 (Octyl) Fully Porous 100 x 2.1 mm, 1.8 µm Less retentive than C18, useful for more hydrophobic analytes or faster elution. May be considered if retention on C18 is excessively long, but could risk co-elution with early-eluting matrix components.
Phenyl-Hexyl Core-Shell 100 x 2.1 mm, 2.6 µm Offers alternative selectivity through π-π interactions, beneficial for aromatic compounds. Potentially useful given the aromatic rings in the Aliskiren structure.

| Polar-Embedded | Fully Porous | 75 x 4.6 mm, 3 µm | Provides enhanced retention for polar compounds and compatibility with highly aqueous mobile phases. | Could offer unique selectivity and improved peak shape for the polar functional groups of the analyte. |

The mobile phase composition is a critical variable for controlling retention and selectivity in reversed-phase chromatography. A typical mobile phase consists of an aqueous component and an organic solvent. wjpmr.com For LC-MS/MS analysis, volatile buffers and additives are required.

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. Acetonitrile generally provides lower backpressure and better peak efficiency, while methanol can offer different selectivity. wisdomlib.org

Aqueous Phase: The aqueous portion is typically water modified with a small amount of an acid, such as formic acid (0.1%), to improve peak shape and promote ionization in the mass spectrometer. nih.govwisdomlib.org

Gradient elution , where the proportion of the organic solvent is increased during the analytical run, is essential for analyzing complex samples like plasma. synthace.comlth.se A gradient allows for the effective elution of a wide range of compounds, from polar matrix components to the less polar analytes of interest, within a reasonable timeframe. chromatographyonline.com The program starts with a high aqueous content to retain the analyte, followed by a ramp-up of the organic phase to elute the analyte and internal standard, and finally a high organic "wash" step to clean the column.

Table 2: Example of a Gradient Elution Program for LC-MS/MS Analysis

Time (minutes) Flow Rate (mL/min) % Aqueous (0.1% Formic Acid) % Organic (Acetonitrile) Curve Purpose
0.0 - 1.0 0.4 90 10 Linear Initial equilibration and retention of analyte.
1.0 - 5.0 0.4 10 90 Linear Elution of 4-O-Demethyl Aliskiren and its d6-IS.
5.0 - 6.0 0.4 10 90 Linear Column wash to remove late-eluting compounds.
6.0 - 6.1 0.4 90 10 Linear Rapid return to initial conditions.

The flow rate is primarily determined by the column's internal diameter and particle size. sciex.com For standard analytical columns (e.g., 2.1 mm to 4.6 mm ID), flow rates typically range from 0.2 to 1.0 mL/min. nih.govsciex.com Optimizing the flow rate is a balance between achieving efficient separation and maintaining a reasonable analysis time. chromatographyonline.com

Column temperature is another important parameter that affects the analysis. Elevating the column temperature (e.g., to 35-45 °C) reduces the viscosity of the mobile phase, which lowers backpressure and can lead to sharper peaks and improved resolution. nih.govnih.gov Temperature can also alter the selectivity of the separation. Consistent temperature control is crucial for ensuring reproducible retention times.

Table 3: Optimization of Flow Rate and Temperature

Parameter Typical Range Effect of Increase Optimization Goal
Flow Rate 0.2 - 1.0 mL/min Decreased retention time, increased backpressure, potential loss of efficiency. Achieve a short run time while maintaining good peak shape and resolution. nih.gov

| Column Temperature | 30 - 60 °C | Decreased retention time, decreased mobile phase viscosity and backpressure, potential change in selectivity. | Improve peak symmetry and reduce run time without compromising the stability of the analyte. nih.gov |

The mass spectrometer provides the high selectivity and sensitivity needed for bioanalysis. The selection of an appropriate ionization technique and the optimization of detection parameters are crucial for method performance.

The process of converting the analyte from the liquid phase into gas-phase ions is handled by the ionization source. The two most common sources for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is a soft ionization technique that is highly suitable for polar, thermally labile, and large molecules. axispharm.com It works by applying a high voltage to the liquid eluting from the column, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until gas-phase ions are expelled. Given the structure of Aliskiren and its metabolites, which contain multiple polar functional groups, ESI is the preferred ionization method and is typically operated in positive ion mode to generate protonated molecules [M+H]+. nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds that are thermally stable. metwarebio.comlabx.com In APCI, the mobile phase is vaporized in a heated tube, and a corona discharge creates reactant gas ions that then ionize the analyte molecules through chemical reactions. creative-proteomics.com While APCI can be used for a wide range of pharmaceuticals, it is generally less suitable than ESI for large, polar molecules like Aliskiren and its derivatives. axispharm.comwikipedia.org

Table 4: Comparison of ESI and APCI for 4-O-Demethyl Aliskiren-d6

Feature Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in an electric field. Gas-phase chemical ionization at atmospheric pressure. creative-proteomics.com
Analyte Suitability Polar, non-volatile, large molecules (e.g., peptides, proteins). axispharm.com Less polar to nonpolar, volatile, thermally stable molecules. metwarebio.comwikipedia.org
Typical Ions [M+H]+, [M-H]-, multiply charged ions. Primarily [M+H]+ or [M-H]-. creative-proteomics.com
Flow Rate Tolerates lower flow rates (can be adapted for higher flows). Compatible with standard HPLC flow rates (1-2 mL/min). metwarebio.com
Matrix Effects More susceptible to ion suppression. Generally less susceptible to matrix effects.

| Applicability to Analyte | High. The polar nature and high molecular weight of the Aliskiren structure make it an ideal candidate for ESI. nih.govnih.gov | Low to Moderate. May be applicable but likely less sensitive than ESI for this specific compound. |

Mass Spectrometric Detection Strategies for 4-O-Demethyl Aliskiren-d6

Multiple Reaction Monitoring (MRM) Transition Optimization for Selectivity and Sensitivity

In quantitative LC-MS/MS analysis, selectivity and sensitivity are paramount. The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest degree of selectivity by monitoring a specific precursor-to-product ion transition. The optimization of these transitions for both the analyte (4-O-Demethyl Aliskiren) and its deuterated internal standard (4-O-Demethyl Aliskiren-d6) is a crucial step in method development.

The process begins with the infusion of a standard solution of the compound into the mass spectrometer to determine the most abundant precursor ion, which is typically the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI). For 4-O-Demethyl Aliskiren (approximate molecular weight of 537.7 g/mol ), the precursor ion would be expected at m/z 538.4. Due to the six deuterium (B1214612) atoms, the precursor ion for 4-O-Demethyl Aliskiren-d6 (approximate molecular weight of 543.8 g/mol ) would be observed at m/z 544.4.

Following precursor ion selection, collision-induced dissociation (CID) is performed to generate product ions. The collision energy (CE) is varied to find the optimal energy that produces the most stable and abundant product ions. These product ions should be specific to the molecule to ensure selectivity. By analyzing the fragmentation pattern of Aliskiren and its metabolites, characteristic product ions can be predicted. For instance, fragmentation of Aliskiren often involves the loss of the side chain, and similar fragmentation would be expected for its demethylated metabolite.

For optimal sensitivity and specificity, at least two MRM transitions are typically monitored for the analyte and one for the internal standard. The most intense transition is used for quantification (quantifier), while the second is used for confirmation (qualifier). The ratio of the quantifier to the qualifier should remain constant across all samples and standards.

The table below illustrates a hypothetical optimization of MRM transitions for 4-O-Demethyl Aliskiren and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
4-O-Demethyl Aliskiren538.4422.325Quantifier
4-O-Demethyl Aliskiren538.4366.235Qualifier
4-O-Demethyl Aliskiren-d6544.4428.325Internal Standard
Ion Suppression and Matrix Effect Assessment Using the Deuterated Standard

The matrix effect, which includes ion suppression or enhancement, is a significant challenge in bioanalysis, particularly when using ESI. mdpi.comnih.gov Endogenous components in biological samples like plasma, urine, or tissue extracts can co-elute with the analyte and interfere with the ionization process, leading to inaccurate quantification. mdpi.comnih.gov

A stable isotope-labeled internal standard such as 4-O-Demethyl Aliskiren-d6 is the most effective tool to compensate for these matrix effects. nih.gov Since the deuterated standard is chemically identical to the analyte, it exhibits the same chromatographic retention time and ionization efficiency. nih.gov Therefore, any ion suppression or enhancement that affects the analyte will similarly affect the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise results.

The assessment of matrix effects is a critical component of method validation. It is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. When using 4-O-Demethyl Aliskiren-d6, the internal standard-normalized MF is also calculated to demonstrate that the internal standard effectively compensates for the matrix effect.

The following table presents hypothetical data on the assessment of matrix effects for the analysis of 4-O-Demethyl Aliskiren in human plasma.

Sample TypeAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioMatrix Factor
Pure Solution1,200,0001,250,0000.96N/A
Post-extraction Spike850,000875,0000.970.71 (Suppression)

In this example, while the absolute peak areas show significant ion suppression (MF = 0.71), the analyte-to-internal standard ratio remains consistent, demonstrating the effectiveness of 4-O-Demethyl Aliskiren-d6 in correcting for the matrix effect.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Deuterated Internal Standards

While LC-MS is more commonly used for large, non-volatile molecules like Aliskiren and its metabolites, GC-MS can be a powerful alternative, often providing higher chromatographic resolution. However, the polar functional groups (hydroxyl, amine, and amide) in 4-O-Demethyl Aliskiren-d6 make it non-volatile and unsuitable for direct GC-MS analysis. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. jfda-online.comnih.gov

Derivatization Strategies for GC-MS Compatibility of 4-O-Demethyl Aliskiren-d6

The primary goal of derivatization is to replace active hydrogens in polar functional groups with less polar, more stable moieties. libretexts.orgfujifilm.comchromtech.com For a molecule like 4-O-Demethyl Aliskiren-d6, which contains multiple hydroxyl and amine groups, silylation is one of the most effective and widely used derivatization techniques. chromtech.comregistech.com

Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens to form trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com These TMS-ethers and TMS-amines are significantly more volatile and thermally stable. The reaction is typically carried out in an aprotic solvent at an elevated temperature to ensure complete derivatization.

The reaction for the derivatization of the hydroxyl and amine groups in 4-O-Demethyl Aliskiren-d6 with BSTFA can be generalized as:

Molecule-OH + BSTFA → Molecule-O-TMS + Byproducts Molecule-NH₂ + BSTFA → Molecule-N(TMS)₂ + Byproducts

Given the multiple active sites on the molecule, a mixture of partially and fully derivatized products could be formed. Therefore, optimizing reaction conditions (reagent excess, temperature, and time) is crucial to drive the reaction to completion and form a single, fully derivatized product for reproducible analysis.

The table below outlines common derivatization reagents and their applicability to the functional groups present in 4-O-Demethyl Aliskiren-d6.

Derivatization ReagentTarget Functional GroupsDerivative FormedAdvantages
BSTFA + 1% TMCSAlcohols, Phenols, Amines, AmidesTrimethylsilyl (TMS)Highly volatile products, powerful silylating agent.
MSTFAAlcohols, Phenols, AminesTrimethylsilyl (TMS)Byproducts are very volatile, good for trace analysis.
MBTFAPrimary and Secondary AminesTrifluoroacetyl (TFA)Creates electron-capturing derivatives for ECD detection.

Chromatographic and Mass Spectrometric Parameters for Qualitative and Quantitative Analysis

Once derivatized, the TMS-derivative of 4-O-Demethyl Aliskiren-d6 can be analyzed by GC-MS. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is typically used for the separation of such derivatives. The oven temperature program would start at a lower temperature and ramp up to a higher temperature to ensure good separation and peak shape.

For mass spectrometric detection, electron ionization (EI) is commonly used. The EI mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used for identification and quantification. In a quantitative assay, selected ion monitoring (SIM) would be employed to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the analyte and the internal standard.

Hypothetical GC-MS parameters for the analysis of the TMS-derivative of 4-O-Demethyl Aliskiren are presented in the table below.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280 °C
Oven Program150 °C (hold 1 min), ramp to 320 °C at 20 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (Analyte)e.g., m/z 72, 147, [M-15]⁺
Monitored Ions (IS)e.g., m/z 78, 153, [M-15]⁺ (shifted due to d6)

High-Resolution Mass Spectrometry (HRMS) for Enhanced Characterization and Quantification

High-resolution mass spectrometry (HRMS) offers significant advantages over nominal mass instruments by providing accurate mass measurements, which allow for the determination of elemental compositions and enhanced confidence in compound identification. algimed.commeasurlabs.com HRMS is particularly valuable in metabolite identification and characterization, as well as in quantitative assays where high specificity is required. One study on Aliskiren metabolism utilized a time-of-flight (TOF) mass spectrometer for exact mass determination. e-lactancia.org

Accurate Mass Measurement and Isotope Pattern Analysis

HRMS instruments, such as Orbitrap or TOF analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. algimed.com This high mass accuracy allows for the calculation of a unique elemental formula for a given ion, which is a powerful tool for structural elucidation and confirmation. For 4-O-Demethyl Aliskiren-d6, an accurate mass measurement of its precursor ion can confirm its elemental composition, including the number of deuterium atoms.

Furthermore, HRMS can resolve the isotopic pattern of an ion. The natural abundance of isotopes like ¹³C results in a characteristic pattern of peaks for any given molecule. youtube.com For a deuterated standard like 4-O-Demethyl Aliskiren-d6, the isotopic pattern will be distinct from its non-deuterated counterpart. The mass difference and the altered isotopic distribution provide an additional layer of confirmation for the identity of the internal standard and can be used to check for any potential isotopic exchange or contamination. nih.govsigmaaldrich.com

The table below shows a comparison of the theoretical exact masses and elemental compositions for the protonated molecules of 4-O-Demethyl Aliskiren and its d6-labeled internal standard.

CompoundElemental FormulaTheoretical Exact Mass [M+H]⁺ (m/z)
4-O-Demethyl AliskirenC₂₉H₅₄N₃O₅536.4064
4-O-Demethyl Aliskiren-d6C₂₉H₄₈D₆N₃O₅542.4441

The high mass accuracy of HRMS allows for the confident differentiation between the analyte and the internal standard, as well as from potential isobaric interferences. In quantitative HRMS, a narrow mass extraction window (e.g., ±5 ppm) is used to construct the chromatogram, which significantly enhances selectivity compared to nominal mass instruments. This capability is crucial for reducing background noise and improving the signal-to-noise ratio, leading to lower limits of quantification. The use of 4-O-Demethyl Aliskiren-d6 as an internal standard in HRMS assays ensures the highest level of accuracy and precision for the quantification of its corresponding analyte in complex biological matrices. nih.gov

Fragmentation Pathway Elucidation of Deuterated Aliskiren Metabolites

The elucidation of fragmentation pathways is a critical step in developing robust LC-MS/MS methods. For 4-O-Demethyl Aliskiren-d6, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion and identify characteristic product ions. While specific fragmentation data for 4-O-Demethyl Aliskiren-d6 is not extensively published, the fragmentation pattern can be predicted based on the known fragmentation of Aliskiren and the principles of mass spectrometry.

O-demethylation is a major metabolic pathway for Aliskiren. nih.govresearchgate.netnih.gov The fragmentation of the parent drug, Aliskiren, typically involves the cleavage of its amide bonds and ether linkages. For 4-O-Demethyl Aliskiren-d6, the precursor ion would be the protonated molecule [M+H]+. Upon collision-induced dissociation, characteristic fragment ions would be expected to form. The presence of deuterium atoms (d6) on the methoxypropoxy group would result in a 6 Dalton mass shift in fragments containing this part of the molecule compared to the non-deuterated metabolite. This mass shift provides a unique signature for the internal standard, allowing for its clear differentiation from the analyte, even in the presence of complex biological matrices. The precise fragmentation pattern would need to be determined empirically through infusion experiments and analysis of the resulting MS/MS spectra.

Method Validation Principles and Practices for Quantitative Bioanalytical Assays Utilizing 4-O-Demethyl Aliskiren-d6

Linearity and Calibration Range Determination

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For a typical LC-MS/MS assay for Aliskiren, a calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard (4-O-Demethyl Aliskiren-d6) against a series of known concentrations. The calibration range is established to cover the expected concentrations in study samples. For Aliskiren in human plasma, a linear range of approximately 0.10 to 1013 ng/mL has been reported in a validated LC-MS/MS method, achieving a correlation coefficient (r²) of ≥ 0.99. nih.gov

Table 1: Representative Linearity and Calibration Range for Aliskiren Assay

Parameter Value
Analyte Aliskiren
Internal Standard 4-O-Demethyl Aliskiren-d6
Calibration Range 0.10 - 1013 ng/mL
Regression Model Linear, weighted 1/x²

This table represents typical values for an Aliskiren assay and is for illustrative purposes.

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. These are typically evaluated at multiple concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC). For Aliskiren, validated methods have demonstrated within-day and between-day precision with a relative standard deviation (RSD) of less than 15%, and accuracy within ±15% of the nominal concentration. researchgate.net

Table 2: Representative Precision and Accuracy Data

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
LLOQ 0.10 < 10 90-110 < 10 90-110
LQC 0.30 < 10 90-110 < 10 90-110
MQC 500 < 8 92-108 < 8 92-108

This table represents typical acceptance criteria and is for illustrative purposes.

Recovery and Extraction Efficiency Evaluation from Biological Matrices

The extraction recovery of an analyte and the internal standard is the efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample with that of a non-extracted standard solution. The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, interfering substances in the biological matrix. A consistent and reproducible recovery for both the analyte and the internal standard is crucial. The use of a stable isotope-labeled internal standard like 4-O-Demethyl Aliskiren-d6 is ideal as it is expected to have very similar extraction and ionization characteristics to the analyte, thereby compensating for variability. For Aliskiren, recovery values of 97.11-98.45% have been achieved using protein precipitation. researchgate.net

Table 3: Representative Recovery and Matrix Effect Data

Analyte Recovery (%) Matrix Effect (%)
Aliskiren 90 - 110 85 - 115

This table represents typical acceptance criteria and is for illustrative purposes.

Stability Studies of the Deuterated Standard under Analytical Conditions

The stability of the analyte and the internal standard in the biological matrix and under various analytical processing and storage conditions must be thoroughly investigated. This includes freeze-thaw stability, short-term bench-top stability, long-term storage stability, and post-preparative stability. The stability of 4-O-Demethyl Aliskiren-d6 would be assessed to ensure it does not degrade during the entire analytical process, which could otherwise lead to inaccurate quantification. For Aliskiren, stability is generally demonstrated for relevant storage and handling conditions.

Table 4: Representative Stability Assessment

Stability Condition Duration Acceptance Criteria
Freeze-Thaw Stability 3 cycles ±15% deviation from nominal concentration
Bench-Top Stability 6 hours at room temperature ±15% deviation from nominal concentration
Long-Term Storage 30 days at -70°C ±15% deviation from nominal concentration

This table represents typical stability study parameters and is for illustrative purposes.

Application of 4 O Demethyl Aliskiren D6 in Mechanistic Biotransformation Studies

In Vitro Enzymatic Metabolism of Aliskiren (B1664508) and its O-Demethylated Analogs

The biotransformation of Aliskiren is primarily oxidative. In vitro systems, such as human liver microsomes and recombinant enzymes, are employed to dissect these metabolic pathways. The use of deuterated substrates like 4-O-Demethyl Aliskiren-d6 is instrumental in these detailed mechanistic studies.

The oxidative metabolism of Aliskiren is limited, with the majority of the drug being eliminated unchanged. nih.gov However, the metabolic pathways that do exist are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov The major metabolic routes for Aliskiren are O-demethylation at either the phenyl-propoxy side chain or the 3-methoxy-propoxy group, which can be followed by further oxidation to a carboxylic acid derivative. e-lactancia.orgnih.gov

Extensive in vitro studies have identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of Aliskiren. nih.govresearchgate.net While other isoforms may play a minor role, CYP3A4 is the key catalyst for the O-demethylation reactions.

Table 1: CYP Isoforms in Aliskiren Metabolism

CYP Isoform Role in Aliskiren Metabolism Level of Contribution
CYP3A4 Catalyzes O-demethylation and subsequent oxidations. Major

| Other CYPs | Potential for minor metabolic contributions. | Minor / Negligible |

The use of deuterated substrates is a cornerstone of enzymatic reaction mechanism studies. By replacing hydrogen atoms with deuterium (B1214612) at a metabolically active site, researchers can probe the kinetics of the enzymatic reaction. In the case of 4-O-Demethyl Aliskiren-d6, the deuterium atoms are placed on the methyl group targeted for O-demethylation.

When this deuterated substrate is incubated with human liver microsomes or recombinant CYP3A4, the kinetic parameters of the reaction (Km and Vmax) can be compared to those of the non-deuterated (protium) Aliskiren. A significant difference in these parameters, particularly a decrease in Vmax, would indicate that the cleavage of the carbon-deuterium (C-D) bond is slower than the corresponding carbon-hydrogen (C-H) bond cleavage. This is a direct consequence of the higher bond energy of the C-D bond. Such an experiment provides critical insight into the reaction's transition state and the chemical steps involved in the enzymatic turnover.

Table 2: Hypothetical Enzyme Kinetic Data for Aliskiren O-Demethylation by CYP3A4

Substrate Km (μM) Vmax (pmol/min/mg protein) Intrinsic Clearance (Vmax/Km)
Aliskiren (non-deuterated) 150 250 1.67

This table presents hypothetical data to illustrate the expected outcome of a kinetic isotope effect experiment. Actual values would need to be determined empirically.

For the CYP3A4-mediated O-demethylation of Aliskiren, observing a substantial KIE with 4-O-Demethyl Aliskiren-d6 would confirm that the abstraction of a hydrogen atom from the methyl group is the slowest step in the catalytic cycle for this specific transformation. nih.gov This information is crucial for building a complete model of the reaction mechanism, as it pinpoints the highest energy barrier that must be overcome during the substrate's conversion to product. The magnitude of the KIE can also provide further details about the geometry of the enzyme's active site and the transition state of the reaction.

Metabolite Identification and Structural Elucidation Using 4-O-Demethyl Aliskiren-d6 as a Reference

Stable isotope-labeled compounds are invaluable as internal standards in modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), for the purpose of metabolite identification and pathway confirmation.

During drug development, identifying all relevant metabolites is a critical step. In vitro incubations of a drug with liver microsomes can produce a complex mixture of parent drug, known metabolites, and potentially new, previously uncharacterized metabolites. Using a deuterated standard like 4-O-Demethyl Aliskiren-d6 alongside its non-deuterated counterpart allows for a technique known as "metabolite hunting" or "stable isotope trapping."

In an LC-MS analysis, the deuterated compound and its metabolites will appear at a specific mass-to-charge (m/z) ratio, shifted by the mass of the incorporated deuterium atoms (e.g., +6 Da for a d6 label). The non-deuterated compound and its metabolites will appear at their corresponding, lower m/z values. By searching the mass spectrometry data for pairs of peaks with this characteristic mass difference, researchers can confidently distinguish drug-related material from endogenous matrix components, making it significantly easier to find and identify novel metabolites.

Once a potential metabolite is detected, its structure must be definitively confirmed. The use of a synthesized, isotopically labeled reference standard provides the highest level of confidence. If a novel metabolite is hypothesized to be, for example, a hydroxylated version of 4-O-Demethyl Aliskiren, this deuterated metabolite can be chemically synthesized.

The in vitro sample containing the putative metabolite and the synthesized deuterated standard can then be analyzed by LC-MS/MS. A definitive structural confirmation is achieved if the metabolite from the in vitro experiment and the synthesized standard have identical chromatographic retention times and identical mass spectral fragmentation patterns. hilarispublisher.commdpi.com This comparative method allows for the unambiguous confirmation of metabolic pathways and provides certainty in the structural elucidation of metabolites.

Table 3: Known and Potential Metabolites of Aliskiren

Compound Description Method of Confirmation
Aliskiren Parent Drug -
M2 (O-demethylated Aliskiren) Product of O-demethylation at the 3-methoxy-propoxy group. e-lactancia.org Comparison with reference standard.
M3 (O-demethylated Aliskiren) Product of O-demethylation at the phenyl-propoxy side chain. e-lactancia.org Comparison with reference standard.

| M1 (Carboxylic Acid Derivative) | Further oxidation product of an O-demethylated metabolite. e-lactancia.org | Comparison with reference standard. |

Studies of Drug-Enzyme Interactions and Inhibition Potential in Cell-Free Systems

The biotransformation of the direct renin inhibitor Aliskiren involves metabolic pathways primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme responsible for its metabolism nih.govnih.gov. One of the metabolites formed is 4-O-Demethyl Aliskiren. The deuterated variant, 4-O-Demethyl Aliskiren-d6, serves as a crucial analytical tool in understanding these metabolic processes, particularly in cell-free systems such as human liver microsomes.

Human liver microsomes are a standard in vitro model for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, including the CYP superfamily. In this controlled environment, the interactions between a drug candidate and these enzymes can be meticulously examined. The use of stable isotope-labeled compounds, such as 4-O-Demethyl Aliskiren-d6, is instrumental in these studies, primarily for its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This allows for the precise quantification of the non-labeled metabolite formed during incubation with liver microsomes, thereby providing a clear picture of the rate and extent of the parent drug's metabolism.

While the primary application of 4-O-Demethyl Aliskiren-d6 in cell-free systems is as an internal standard for quantitative analysis, the study of its direct interactions with metabolizing enzymes provides valuable insights into the broader metabolic profile of Aliskiren and its metabolites. Investigating whether 4-O-Demethyl Aliskiren itself acts as a substrate or an inhibitor of CYP enzymes is a critical step in characterizing its potential for drug-drug interactions.

Research into the enzyme kinetics of Aliskiren's O-demethylation, facilitated by the use of its deuterated metabolite as a standard, helps to determine key parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These parameters are fundamental to understanding the affinity of the enzyme for the substrate and the efficiency of the metabolic process.

The following table summarizes hypothetical enzyme kinetic data for the formation of 4-O-Demethyl Aliskiren from Aliskiren in a human liver microsome model, where 4-O-Demethyl Aliskiren-d6 would be used as the internal standard for accurate quantification.

Enzyme SystemSubstrateKinetic ParameterValue
Human Liver MicrosomesAliskirenK_m (μM)150
Human Liver MicrosomesAliskirenV_max (pmol/min/mg protein)250
Recombinant CYP3A4AliskirenK_m (μM)120
Recombinant CYP3A4AliskirenV_max (pmol/min/pmol CYP)8.5

Furthermore, to assess the potential of 4-O-Demethyl Aliskiren to inhibit the metabolism of other drugs, in vitro inhibition assays are conducted. In these cell-free systems, various concentrations of 4-O-Demethyl Aliskiren would be incubated with human liver microsomes and a known CYP substrate. The rate of metabolism of the probe substrate is then measured. A reduction in the metabolic rate would indicate an inhibitory effect. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Below is an illustrative data table of the inhibitory potential of 4-O-Demethyl Aliskiren on major CYP450 enzymes. It is important to note that while Aliskiren itself is a substrate for CYP3A4, it generally shows weak inhibitory effects on CYP enzymes nih.gov. The inhibitory potential of its metabolites is a subject of ongoing investigation to fully map the drug interaction profile.

CYP IsoformProbe Substrate4-O-Demethyl Aliskiren IC50 (μM)
CYP1A2Phenacetin> 100
CYP2C9Diclofenac> 100
CYP2C19S-Mephenytoin> 100
CYP2D6Dextromethorphan> 100
CYP3A4Midazolam75

The data presented in these tables are representative and serve to illustrate the type of information generated from in vitro, cell-free system studies. The use of 4-O-Demethyl Aliskiren-d6 in these assays is foundational to achieving the accuracy and precision required for robust pharmacokinetic and drug interaction assessments. Through such mechanistic biotransformation studies, a comprehensive understanding of a drug's metabolic fate and its potential to influence the metabolism of co-administered therapeutic agents is achieved.

Role of Deuterated Analogs in Enhancing Analytical Precision and Reproducibility in Research

Compensation for Matrix Effects and Ion Suppression in Complex Sample Analysis

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.com This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification.

4-O-Demethyl Aliskiren-d6, when used as an internal standard, is added to the sample at a known concentration before sample preparation. Because it co-elutes with the native 4-O-Demethyl Aliskiren (B1664508) (or its parent drug, Aliskiren), it experiences the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized, leading to a more accurate and reliable measurement. chromatographyonline.com

Table 1: Illustrative Data on Matrix Effect Compensation using 4-O-Demethyl Aliskiren-d6 This table presents hypothetical but representative data demonstrating the assessment of matrix effects in a bioanalytical method for Aliskiren using 4-O-Demethyl Aliskiren-d6 as an internal standard.

Sample Lot Analyte Response (without IS) Analyte/IS Ratio Matrix Factor IS-Normalized Matrix Factor
Lot 1 48,500 0.97 0.97 0.99
Lot 2 45,200 0.98 0.90 1.01
Lot 3 51,300 0.99 1.03 1.00
Lot 4 47,800 0.97 0.96 0.99
Lot 5 49,100 0.98 0.98 1.00
Mean 48,380 0.978 0.968 0.998

| %RSD | 4.8% | 0.8% | 4.9% | 0.8% |

As illustrated in the table, while the absolute analyte response can vary between different biological matrix lots, the analyte-to-internal standard ratio remains consistent. The IS-normalized matrix factor, which is close to 1 with low variability, indicates effective compensation for the matrix effect.

Minimization of Sample Preparation Variability in Quantitative Assays

The journey of an analyte from a biological sample to the detector involves multiple steps, including extraction, evaporation, and reconstitution. biopharmaservices.com Each of these steps can introduce variability and potential loss of the analyte. A key function of 4-O-Demethyl Aliskiren-d6 is to account for this procedural variability. Since the deuterated standard is added at the beginning of the process, any physical loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. wuxiapptec.com This ensures that the final analyte/internal standard ratio remains constant, irrespective of minor inconsistencies in the sample handling process.

Table 2: Representative Recovery Data for Aliskiren and 4-O-Demethyl Aliskiren-d6 This table shows hypothetical but typical recovery data from a solid-phase extraction (SPE) procedure.

QC Level Aliskiren Recovery (%) 4-O-Demethyl Aliskiren-d6 Recovery (%) Analyte/IS Ratio Consistency
Low QC 85.2 84.9 1.004
Medium QC 88.1 88.5 0.995
High QC 86.5 87.0 0.994
Mean 86.6 86.8 0.998

| %RSD | 1.7% | 2.1% | 0.5% |

The data demonstrates that even with slight variations in extraction efficiency across different concentration levels, the recovery of the internal standard closely tracks that of the analyte, resulting in a highly consistent final ratio.

Enabling Robust and Reliable Data Generation for Scientific Investigations

The use of 4-O-Demethyl Aliskiren-d6 significantly enhances the robustness and reliability of bioanalytical methods. Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters. By compensating for the most common sources of error (matrix effects and sample preparation variability), methods employing this deuterated standard are less susceptible to minor changes in experimental conditions. This leads to the generation of high-quality, reproducible data that is essential for pharmacokinetic studies, drug metabolism research, and clinical trials. A study on the metabolism of Aliskiren utilized a gem-dimethyl d6-aliskiren derivative as an internal standard to ensure the reliability of their HPLC-MS/MS assay. e-lactancia.org

Table 3: Intra- and Inter-Assay Precision and Accuracy Data for Aliskiren Quantification This table presents typical validation data for a bioanalytical assay using 4-O-Demethyl Aliskiren-d6.

QC Level (ng/mL) Intra-Assay Precision (%RSD) Intra-Assay Accuracy (%) Inter-Assay Precision (%RSD) Inter-Assay Accuracy (%)
1.0 (LLOQ) 4.5 102.3 5.8 103.1
3.0 (Low) 3.1 98.7 4.2 99.5
50.0 (Medium) 2.5 101.5 3.5 100.8

The low percentage relative standard deviation (%RSD) for precision and the accuracy values close to 100% demonstrate the high degree of reliability achieved with the use of a deuterated internal standard.

Contribution to Inter-Laboratory Comparability and Data Standardization

In the collaborative environment of pharmaceutical research and development, it is often necessary to compare data generated in different laboratories. Discrepancies in instrumentation, reagents, and minor procedural details can lead to significant inter-laboratory variability. The use of a common, well-characterized internal standard like 4-O-Demethyl Aliskiren-d6 is a cornerstone of data standardization. By providing a universal reference point for quantification, it helps to mitigate systematic biases between laboratories, ensuring that results are comparable and can be reliably pooled and interpreted across different studies and sites. An inter-laboratory study on nitrosamine (B1359907) quantification demonstrated that accurate and precise results can be achieved across multiple analytical procedures when appropriate methods are used. nih.gov While not specific to Aliskiren, this highlights the importance of standardized approaches, for which a common internal standard is a prerequisite.

Q & A

Basic Research Questions

Q. How is 4-O-Demethyl Aliskiren-d6 synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves isotopic labeling (deuterium substitution at specific positions) via catalytic exchange or precursor modification. Characterization requires high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic purity, NMR spectroscopy (e.g., 2^2H-NMR) to verify deuterium incorporation, and HPLC for purity assessment. Reproducibility demands strict control of reaction conditions (temperature, solvent, catalyst ratio) and validation against reference standards. Experimental protocols should align with guidelines for reporting novel compounds, including detailed spectral data in appendices .

Q. What analytical techniques are recommended for confirming the isotopic purity of 4-O-Demethyl Aliskiren-d6?

  • Methodological Answer : Isotopic purity is validated using deuterium NMR to detect residual protons at labeled sites and LC-MS/MS to rule out isotopic scrambling. Isotope ratio mass spectrometry (IRMS) quantifies deuterium enrichment, while X-ray crystallography (if applicable) confirms structural integrity. Cross-referencing with non-deuterated analogs ensures specificity. Raw data should be archived in supplementary materials for peer review .

Q. What are the critical parameters to control during in vitro assays involving 4-O-Demethyl Aliskiren-d6 to ensure reproducibility?

  • Methodological Answer : Key parameters include:

  • Solvent composition (e.g., DMSO concentration ≤0.1% to avoid denaturation).
  • pH and temperature stability during enzymatic assays (renin inhibition studies).
  • Enzyme-substrate ratios (optimized via pilot kinetic studies).
  • Control experiments with non-deuterated Aliskiren to isolate isotopic effects.
    Documentation of batch-to-batch variability and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) is critical .

Advanced Research Questions

Q. How does the deuterium substitution in 4-O-Demethyl Aliskiren-d6 influence its pharmacokinetic parameters compared to the non-deuterated form?

  • Methodological Answer : Comparative pharmacokinetic studies require radiolabeled tracer techniques or LC-MS/MS to measure plasma half-life, bioavailability, and metabolic stability. Deuterium’s kinetic isotope effect (KIE) may reduce first-pass metabolism, extending half-life. In vivo studies should use crossover designs in animal models (e.g., hypertensive rats) with rigorous statistical power analysis. Meta-analyses of dose-response curves can quantify isotopic effects .

Q. What experimental strategies can resolve contradictions in plasma renin activity data when using 4-O-Demethyl Aliskiren-d6 in hypertensive models?

  • Methodological Answer : Contradictions may arise from interspecies variability (e.g., rat vs. primate renin specificity) or assay interference (e.g., endogenous proteases). Resolve via:

  • Orthogonal assays : Surface plasmon resonance (SPR) for binding affinity vs. functional enzymatic assays.
  • Plasma renin activity (PRA) normalization using internal standards.
  • Meta-regression to adjust for covariates like baseline blood pressure or sodium intake.
    Transparent reporting of negative results and raw PRA datasets is essential .

Q. What computational modeling approaches are validated for predicting the interaction between 4-O-Demethyl Aliskiren-d6 and renin at the molecular level?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS/AMBER) model deuterium’s impact on binding kinetics. Free-energy perturbation (FEP) calculations quantify isotopic effects on binding affinity. Validate predictions with X-ray crystallography of renin-ligand complexes. Open-source tools like AutoDock Vina enable docking studies, but force field parameters for deuterium must be rigorously tested .

Q. What meta-analysis frameworks are appropriate for synthesizing heterogeneous data on 4-O-Demethyl Aliskiren-d6’s renin inhibition efficacy across preclinical studies?

  • Methodological Answer : Use PRISMA guidelines for systematic reviews. Apply random-effects models to account for inter-study heterogeneity (e.g., species, dosing regimens). Sensitivity analyses exclude outliers, while subgroup analyses explore covariates (e.g., hypertensive vs. normotensive models). Public repositories like Zenodo should host raw datasets to enhance transparency .

Methodological Notes

  • Data Contradiction Analysis : Employ Bland-Altman plots or Cohen’s kappa to assess inter-assay variability. Reconcile discrepancies via blinded re-analysis by independent labs .
  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with translational impact .
  • Ethical Compliance : For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines for animal research reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.